N'-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of the corresponding amine.
Substitution: Yields substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s Schiff base moiety allows it to coordinate with metal ions, which can enhance its biological activity. Additionally, the presence of the fluorophenyl group and hydroxynaphthalene moiety contributes to its ability to interact with enzymes and other biological macromolecules, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to the presence of both a fluorophenyl group and a hydroxynaphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHIRUNTBLFODQ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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